Phenylacetylglycine dimethylamide
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Overview
Description
Phenylacetylglycine dimethylamide is a chemical compound with the molecular formula C12H16N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylacetylglycine dimethylamide can be synthesized through the acylation of glycine with phenylacetyl chloride under Schotten-Baumann conditions. This involves the reaction of glycine with phenylacetyl chloride in the presence of a base, such as sodium hydroxide, to form phenylacetylglycine. The resulting compound is then reacted with dimethylamine to produce this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: Phenylacetylglycine dimethylamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, where the dimethylamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted amides or other derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and its interactions with enzymes.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Phenylacetylglycine dimethylamide can be compared with other similar compounds, such as phenylacetylglutamine and phenylacetylglycine. These compounds share structural similarities but differ in their specific functional groups and biological activities. This compound is unique in its specific interactions with adrenergic receptors and its potential therapeutic applications .
Comparison with Similar Compounds
- Phenylacetylglutamine
- Phenylacetylglycine
Properties
CAS No. |
3738-06-5 |
---|---|
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-(N-acetylanilino)-N,N-dimethylacetamide |
InChI |
InChI=1S/C12H16N2O2/c1-10(15)14(9-12(16)13(2)3)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3 |
InChI Key |
KEVKBVWYVMVEBG-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CC(=O)N(C)C)C1=CC=CC=C1 |
Canonical SMILES |
CC(=O)N(CC(=O)N(C)C)C1=CC=CC=C1 |
3738-06-5 | |
sequence |
G |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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